molecular formula C11H9BrN2O4 B1414040 Ethyl 2-bromo-4-cyano-5-nitrophenylacetate CAS No. 1805021-53-7

Ethyl 2-bromo-4-cyano-5-nitrophenylacetate

Cat. No.: B1414040
CAS No.: 1805021-53-7
M. Wt: 313.1 g/mol
InChI Key: TWGQRXNIGNXMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-4-cyano-5-nitrophenylacetate is an organic compound with the molecular formula C11H9BrN2O4 It is a derivative of phenylacetate, characterized by the presence of bromine, cyano, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-4-cyano-5-nitrophenylacetate can be synthesized through a multi-step process. One common method involves the bromination of ethyl phenylacetate, followed by nitration and cyanation. The reaction conditions typically require the use of bromine, nitric acid, and a cyanating agent under controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-cyano-5-nitrophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Substitution: Ethyl 2-amino-4-cyano-5-nitrophenylacetate.

    Reduction: Ethyl 2-bromo-4-cyano-5-aminophenylacetate.

    Oxidation: Ethyl 2-bromo-4-carboxy-5-nitrophenylacetate.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-5-nitrophenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-cyano-5-nitrophenylacetate involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the cyano group can act as a ligand in coordination chemistry. These interactions can modulate biological pathways and chemical processes, making the compound useful in diverse applications.

Comparison with Similar Compounds

Ethyl 2-bromo-4-cyano-5-nitrophenylacetate can be compared with similar compounds such as:

    Ethyl 2-bromo-4-cyano-5-aminophenylacetate: Differing by the presence of an amino group instead of a nitro group, this compound may exhibit different reactivity and biological activity.

    Ethyl 2-bromo-4-carboxy-5-nitrophenylacetate: The carboxy group can alter the compound’s solubility and reactivity compared to the cyano group.

    Ethyl 2-amino-4-cyano-5-nitrophenylacetate: The amino group can participate in different types of chemical reactions compared to the bromine group.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(2-bromo-4-cyano-5-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-2-18-11(15)5-7-4-10(14(16)17)8(6-13)3-9(7)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGQRXNIGNXMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-4-cyano-5-nitrophenylacetate
Reactant of Route 2
Ethyl 2-bromo-4-cyano-5-nitrophenylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-4-cyano-5-nitrophenylacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromo-4-cyano-5-nitrophenylacetate
Reactant of Route 5
Ethyl 2-bromo-4-cyano-5-nitrophenylacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-bromo-4-cyano-5-nitrophenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.